molecular formula C14H28O B13798889 Cyclohexanepropanol, alpha,beta,2,2,6-pentamethyl- CAS No. 60241-53-4

Cyclohexanepropanol, alpha,beta,2,2,6-pentamethyl-

Cat. No.: B13798889
CAS No.: 60241-53-4
M. Wt: 212.37 g/mol
InChI Key: HMENPFAAAQWASO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iso-Methyl tetrahydroionol typically involves the hydrogenation of ionone derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures .

Industrial Production Methods: In industrial settings, iso-Methyl tetrahydroionol is produced through a multi-step process that includes the hydrogenation of ionone derivatives followed by purification steps to isolate the desired product. The process is optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: iso-Methyl tetrahydroionol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

iso-Methyl tetrahydroionol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of iso-Methyl tetrahydroionol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through binding to olfactory receptors, leading to the perception of its characteristic odor. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: iso-Methyl tetrahydroionol is unique due to its specific odor profile and stability, making it a preferred choice in the fragrance industry. Its chemical properties also allow for versatile applications in various fields .

Properties

CAS No.

60241-53-4

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

3-methyl-4-(2,2,6-trimethylcyclohexyl)butan-2-ol

InChI

InChI=1S/C14H28O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h10-13,15H,6-9H2,1-5H3

InChI Key

HMENPFAAAQWASO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1CC(C)C(C)O)(C)C

Origin of Product

United States

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